molecular formula C6H5Br2N B1631936 2,3-Dibromoaniline CAS No. 608-22-0

2,3-Dibromoaniline

Cat. No. B1631936
CAS RN: 608-22-0
M. Wt: 250.92 g/mol
InChI Key: MNRQXYFZAROREY-UHFFFAOYSA-N
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Description

2,3-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N . It has an average mass of 250.919 Da and a monoisotopic mass of 248.878860 Da .


Synthesis Analysis

The synthesis of dibromoaniline derivatives has been reported in the literature . For instance, 2,4-dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It can also serve as a substrate in Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromoaniline consists of a benzene ring substituted with two bromine atoms and one amine group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name: the “2,3-” prefix indicates that the two bromine atoms are located at the second and third positions of the benzene ring, respectively.


Physical And Chemical Properties Analysis

2,3-Dibromoaniline has a density of 2.0±0.1 g/cm3 . Its boiling point is 289.3±20.0 °C at 760 mmHg . The compound is solid in form .

Scientific Research Applications

Summary of the Application

The chemical copolymerization of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline by oxidation with K2Cr2O7 in H2SO4/acetonitrile media has been carried out . This process is used to create a series of poly(aniline-co-dibromoaniline) copolymers .

Methods of Application or Experimental Procedures

The copolymer composition can be effectively controlled by varying the monomer feed ratio . When the substituted aniline fraction is increased in the copolymer, the electrical conductivity decreases .

Results or Outcomes

The resulting copolymers have been characterized by various experimental techniques . The conductivity can be controlled in a broad range, from 1.2 to 10−6–10− 11 Scm− 1 depending on the substituted aniline and the feed ratio .

2. Synthesis of Acetylenic Amine

Summary of the Application

2,4-Dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . This acetylenic amine is then used as a ligand to prepare the bis-amido complex of Ti (IV) .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 2,4-Dibromoaniline with trimethylsilylacetylene .

Results or Outcomes

The result of this reaction is the formation of an acetylenic amine, which can be used as a ligand to prepare the bis-amido complex of Ti (IV) .

Safety And Hazards

2,3-Dibromoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include wearing suitable personal protective equipment, using the substance only in a well-ventilated area, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2,3-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQXYFZAROREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314561
Record name 2,3-Dibromobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromoaniline

CAS RN

608-22-0
Record name 2,3-Dibromobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
B LIEDHOLM - Acta chemica Scandinavica. Series B. Organic …, 1984 - actachemscand.org
RESULTS AND CALCULATIONS The copper (I) chloride-induced dehalogenation of 5-substituted 2, 3-dibromoanilines in the 2-position was kinetically studied in the dark in an argon …
Number of citations: 16 actachemscand.org
W Moje - The Journal of Organic Chemistry, 1964 - ACS Publications
Treatment of I with aqueous alkali has been shown to produce a dibromobenzofurazan oxide melting at 132. 2a The structure was originally postulated as lib but was later established …
Number of citations: 13 pubs.acs.org
B Liedholm, I Nyberg, U Svanholm… - Acta Chem …, 1969 - actachemscand.org
RESULTS AND CALCULATIONS The halonitrobenzenes kinetically studied in the present work under homogeneous conditions in an aqueous hydrochloric acid-acetic acid medium in …
Number of citations: 18 actachemscand.org
MAV Ribeiro da Silva, AI Ferreira… - Bulletin of the Chemical …, 2006 - journal.csj.jp
The standard (p = 0.1 MPa) molar enthalpies of formation of 2-, 3-, and 4-bromoaniline, 2,4-, 2,5-, and 2,6-dibromoaniline, and 2,4,6-tribromoaniline were derived from the standard …
Number of citations: 39 www.journal.csj.jp
GA Kubiczak, F Oesch, JT Borlakoglu… - Journal of agricultural …, 1989 - ACS Publications
A schemeis presented that allows the efficient synthesis of four anilines (3, 5-di-, 3, 4, 5-tri-, 2, 3, 4, 5-tetra-, and 2, 3, 4, 5, 6-pentabromoanilines) as well as 1, 2, 3, 4-tetrabromobenzene …
Number of citations: 23 pubs.acs.org
C Osuch, JE Franz, FB Zienty - The Journal of Organic Chemistry, 1964 - ACS Publications
The adduct showed the following properties. Titration of a dioxane solution with aqueous base indicated a monobasic acid. 4 Decomposition at themelting point resulted in formation of …
Number of citations: 24 pubs.acs.org
B Liedholm, C Moberg… - Acta Chemica …, 1993 - actachemscand.org
Results The copper (I)-induced reduction of 5-substituted 2, 3-di-halogenoanilines was performed at 80—90 C in the above-mentioned solvents. The Cu (I) complexes, selected as …
Number of citations: 12 actachemscand.org
M Yamaguchi, K Manabe - Site-Selective Catalysis, 2016 - Springer
Site-selective mono-cross-coupling reactions involving dichloro- or dibromo(hetero)aryl substrates are utilized to prepare substituted monochloro- or monobromo(hetero)arenes, which …
Number of citations: 9 link.springer.com
V Guilarte, MP Castroviejo… - The Journal of …, 2011 - ACS Publications
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 52 pubs.acs.org
RP Hanzlik, PE Weller, J Desai, J Zheng… - The Journal of …, 1990 - ACS Publications
The synthesis and characterization of nine isomerically defined S-arylmercapturic acids of interest in connection with the metabolism of the model hepatotoxin bromobenzene is …
Number of citations: 47 pubs.acs.org

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